molecular formula C16H18N4O B2856693 1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea CAS No. 2097873-17-9

1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea

Cat. No.: B2856693
CAS No.: 2097873-17-9
M. Wt: 282.347
InChI Key: QVEDOHJPCMIEKI-UHFFFAOYSA-N
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Description

1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea is a compound that features a bipyridine moiety linked to a cyclopentylurea group. Bipyridine derivatives are known for their extensive applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions . The incorporation of a cyclopentylurea group adds unique properties to the compound, potentially enhancing its utility in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea typically involves the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yields and purity, as well as scalability.

Chemical Reactions Analysis

1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea largely depends on its ability to coordinate with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic processes. The cyclopentylurea group may enhance the stability and solubility of these complexes, making them more effective in their applications.

Comparison with Similar Compounds

Similar compounds include other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and their various functionalized forms . Compared to these, 1-{[2,4’-Bipyridine]-5-yl}-3-cyclopentylurea offers unique properties due to the presence of the cyclopentylurea group, which can enhance its stability and solubility. This makes it particularly useful in applications where these properties are critical.

Properties

IUPAC Name

1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEDOHJPCMIEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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